5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide
Description
5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a cyclopropyl group, and a sulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-24(17-7-3-2-4-8-17)28(26,27)18-9-5-6-16(14-18)22-21(25)20-13-12-19(23-20)15-10-11-15/h2-9,14-15,19-20,23H,10-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWSBSUGYBWYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3CCC(N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting an amine with a sulfonyl chloride, such as methyl phenyl sulfonyl chloride, under basic conditions.
Final Coupling: The final step involves coupling the sulfonamide intermediate with the pyrrolidine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the sulfonamide moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitric acid, bromine, in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl group or sulfonamide moiety.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its sulfonamide moiety, which is known to interact with various biological targets. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicine, the compound could serve as a lead compound for drug development. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors through competitive inhibition or by binding to active sites, thereby blocking the normal substrate from binding. The cyclopropyl and pyrrolidine groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-sulfamoylphenyl)pyrrolidine-2-carboxamide: Similar structure but lacks the cyclopropyl group.
5-cyclopropyl-N-phenylpyrrolidine-2-carboxamide: Similar structure but lacks the sulfonamide moiety.
N-[3-(methylsulfamoyl)phenyl]pyrrolidine-2-carboxamide: Similar structure but lacks the phenyl group on the sulfonamide.
Uniqueness
5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide is unique due to the combination of its cyclopropyl group, sulfonamide moiety, and pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
